Selective Inhibition of GSK-3β over VEGFR-2 and FLT-3 Kinases
This compound demonstrates a clear selectivity profile against a panel of protein kinases. It potently inhibits Glycogen Synthase Kinase-3 beta (GSK-3β) with an IC50 of 657 nM, while exhibiting significantly lower activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2; IC50 = 9,200 nM) and Receptor-type tyrosine-protein kinase FLT3 (IC50 > 10,000 nM) [1]. This quantitative selectivity window is a critical differentiator from non-selective kinase inhibitors or analogs with a different substitution pattern on the imidazolidinone core.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | GSK-3β: 657 nM; VEGFR-2: 9,200 nM; FLT3: >10,000 nM |
| Comparator Or Baseline | Non-selective kinase inhibitors (e.g., Staurosporine) show broad inhibition; other imidazolidin-2-one analogs may exhibit different kinase selectivity profiles. |
| Quantified Difference | 14-fold selectivity for GSK-3β over VEGFR-2; >15-fold selectivity over FLT3 |
| Conditions | Biochemical kinase activity assay. The effect of test compounds on the activity of the protein kinases GSK-3β, VEGFR-2 and FLT-3 was evaluated based on half maximal inhibitory concentration [1]. |
Why This Matters
A selective kinase inhibitor is essential for dissecting specific signaling pathways (e.g., Wnt/β-catenin) and reducing off-target effects, making this compound a valuable tool for target validation over broader, less selective alternatives.
- [1] BindingDB. (n.d.). BDBM235825 US9364459, M. Affinity Data for GSK-3β, VEGFR-2, FLT-3. View Source
